
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H25F2N3O2S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide is part of a broader class of chemical compounds explored for their potential in various scientific applications. Research has focused on the synthesis, characterization, and exploration of these compounds' properties, particularly their antitumor activities and interactions with biological molecules. For instance, studies have reported the synthesis of related amino-substituted derivatives showing significant antitumor activities and specific interactions with DNA, highlighting their potential as therapeutic agents (Sami et al., 1995), (Sami et al., 1996).
Antitumor Activity
The structural analogs of this compound have been explored for their antitumor activity, providing valuable insights into the design of new therapeutic agents. Compounds with similar structures have demonstrated efficacy against various tumor cells, including human melanoma, ovarian carcinoma, and leukemia, with some showing preferable ratios of cardiotoxicity to tumor-cell toxicity (Sami et al., 1996). This research suggests that modifications to the compound's structure could enhance its therapeutic index and reduce side effects.
Interaction with Kinases
Further research has expanded into the compound's potential interaction with kinases, particularly those involved in cardiovascular diseases. Analogs of the compound have been synthesized as inhibitors of cardiac troponin I–interacting kinase (TNNi3K), elucidating structure–activity relationships critical for the development of targeted therapies (Asquith et al., 2020).
Antimicrobial Properties
Additionally, the antimicrobial properties of related compounds have been investigated, revealing that some derivatives exhibit significant activity against various bacterial and fungal strains. This research points to potential applications of these compounds in addressing microbial resistance and developing new antimicrobial agents (Vanparia et al., 2010).
Analytical Applications
The compound and its derivatives have also found applications in analytical chemistry, specifically in the analysis of aliphatic amines in environmental samples. Techniques involving derivatization with benzenesulfonyl chloride have been developed for the sensitive and selective detection of these compounds in wastewater and surface water, highlighting the versatility and utility of the chemical class to which N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide belongs (Sacher et al., 1997).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S/c1-24(2)19(15-6-8-18-14(11-15)5-4-10-25(18)3)13-23-28(26,27)20-9-7-16(21)12-17(20)22/h6-9,11-12,19,23H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBZDNVVSNHVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


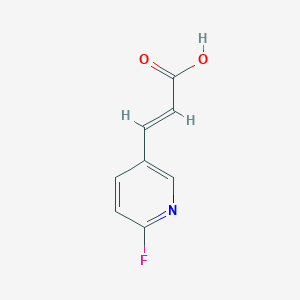
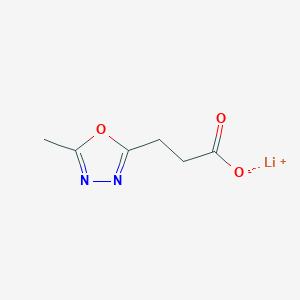
![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)
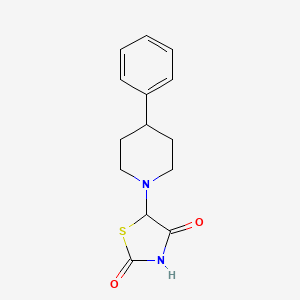
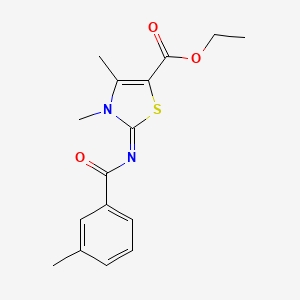
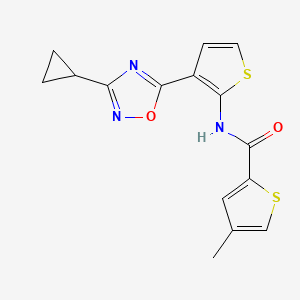

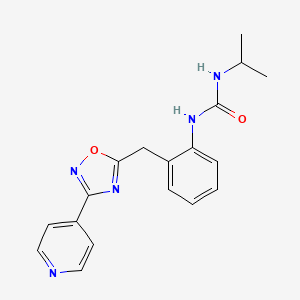
![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)
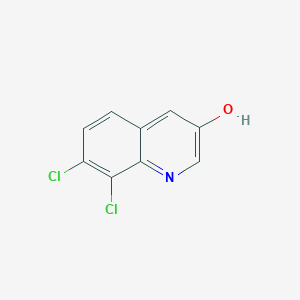
![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)